Furan, 2-(1,1-dimethylethoxy)tetrahydro-

Description

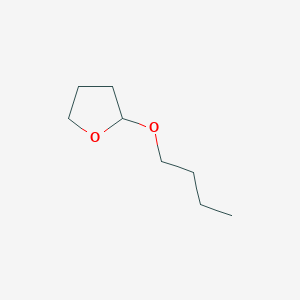

Furan, 2-(1,1-dimethylethoxy)tetrahydro- (CAS 1927-59-9), also known as 2-tert-butoxytetrahydrofuran, is a cyclic ether derivative with a tert-butoxy substituent at the 2-position of the tetrahydrofuran (THF) ring. Its molecular formula is C₈H₁₆O₂, with a molar mass of 144.21 g/mol . Key properties include:

- Boiling Point: 120–125°C

- Density: 0.91 g/cm³

- Refractive Index: 1.423–1.425

- Hazard Profile: Irritant (Xi), flammable (R10) .

The tert-butoxy group imparts steric bulk, influencing solubility and reactivity. This compound is primarily used as a solvent or intermediate in organic synthesis, particularly in reactions requiring controlled steric environments .

Propriétés

Formule moléculaire |

C8H16O2 |

|---|---|

Poids moléculaire |

144.21 g/mol |

Nom IUPAC |

2-butoxyoxolane |

InChI |

InChI=1S/C8H16O2/c1-2-3-6-9-8-5-4-7-10-8/h8H,2-7H2,1H3 |

Clé InChI |

MATDIXOGHXOZDW-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC1CCCO1 |

Origine du produit |

United States |

Méthodes De Préparation

Furan, 2-(1,1-dimethylethoxy)tetrahydro- can be synthesized through various methods. One common synthetic route involves the reaction of tetrahydrofuran with butanol in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Analyse Des Réactions Chimiques

Furan, 2-(1,1-dimethylethoxy)tetrahydro- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: It can also undergo reduction reactions, leading to the formation of different reduced products.

Substitution: Substitution reactions involving 2-butoxytetrahydrofuran can occur, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Applications De Recherche Scientifique

Furan, 2-(1,1-dimethylethoxy)tetrahydro- has been extensively studied for its potential applications in scientific research. Some of its notable applications include:

Mécanisme D'action

The mechanism by which 2-butoxytetrahydrofuran exerts its effects involves several molecular targets and pathways. It has been shown to bind to transcription factors such as heat shock factor 1 and DAF-16, which play crucial roles in proteostasis and stress response. By modulating these pathways, 2-butoxytetrahydrofuran can reduce protein aggregation, enhance autophagy, and improve cellular homeostasis. Additionally, it upregulates genes involved in fatty acid metabolism and glutathione synthesis, contributing to its antioxidative and neuroprotective effects .

Comparaison Avec Des Composés Similaires

Methyl Tetrahydrofurfuryl Ether (CAS 19241-20-4)

trans-2,5-Dimethyloxolane (CAS 2390-94-5)

- Structure : THF ring with methyl groups at 2- and 5-positions.

- Molecular Formula : C₆H₁₂O

- Molar Mass : 100.16 g/mol .

- Key Differences: Symmetrical alkyl substitution increases symmetry, raising melting point. Higher solubility in non-polar solvents (e.g., hexanes) due to lack of bulky substituents. Reactivity: Less prone to acid-catalyzed cleavage compared to ethers with bulky leaving groups .

2-[(1R,2R)-2-(1,1-Dimethylethoxy)cyclopropyl]-5-phenylfuran (CAS 675584-34-6)

Tetrahydro-N,N-diethyl-5-oxo-4-phenyl-2-furamide

- Structure : THF ring with an amide and ketone functional groups.

- Molecular Formula: C₁₃H₁₉NO₃

- Molar Mass : 237.29 g/mol .

- Key Differences :

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.